molecular formula C8H12N2O3 B2787815 1-(1-carboxyethyl)-4,5-dimethyl-1H-imidazole 3-oxide CAS No. 126262-91-7

1-(1-carboxyethyl)-4,5-dimethyl-1H-imidazole 3-oxide

Cat. No.: B2787815
CAS No.: 126262-91-7
M. Wt: 184.195
InChI Key: TZGFUTUVAGFAQT-UHFFFAOYSA-N
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Description

1-(1-Carboxyethyl)-4,5-dimethyl-1H-imidazole 3-oxide is a heterocyclic organic compound belonging to the imidazole family This compound is characterized by the presence of a carboxyethyl group and two methyl groups attached to the imidazole ring, along with an oxide group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-carboxyethyl)-4,5-dimethyl-1H-imidazole 3-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,5-dimethylimidazole with ethyl chloroacetate, followed by oxidation to introduce the oxide group. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Carboxyethyl)-4,5-dimethyl-1H-imidazole 3-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxides or other derivatives.

    Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or other functional groups.

    Substitution: The carboxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole dioxides, while reduction can produce imidazole alcohols.

Scientific Research Applications

1-(1-Carboxyethyl)-4,5-dimethyl-1H-imidazole 3-oxide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It finds applications in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-carboxyethyl)-4,5-dimethyl-1H-imidazole 3-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. Its oxide group plays a crucial role in these interactions, often participating in redox reactions that modulate the activity of target proteins.

Comparison with Similar Compounds

  • 1-(1-Carboxyethyl)-1H-benzotriazole 3-oxide
  • 1-(1-Carboxyethyl)-4,5-dimethyl-1H-imidazole
  • 4,5-Dimethyl-1H-imidazole 3-oxide

Comparison: Compared to similar compounds, 1-(1-carboxyethyl)-4,5-dimethyl-1H-imidazole 3-oxide is unique due to the presence of both carboxyethyl and oxide groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4,5-dimethyl-3-oxidoimidazol-3-ium-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-5-6(2)10(13)4-9(5)7(3)8(11)12/h4,7H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGFUTUVAGFAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=CN1C(C)C(=O)O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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